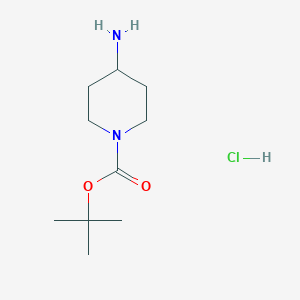

叔丁基 4-丙酰哌啶-1-甲酸酯

描述

Tert-butyl 4-propionylpiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are relevant to the analysis of tert-butyl 4-propionylpiperidine-1-carboxylate. These derivatives are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, ligands for metal complexes, and chiral auxiliaries for asymmetric synthesis .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is well-documented. For instance, tert-butyl 4-chloropiperidine is synthesized through chlorination reactions or by the addition of methylmagnesium chloride to a dimethyliminium salt . Another derivative, tert-butyl 4-oxopiperidine-1-carboxylate, is used as a starting material for the synthesis of various substituted compounds, including those with Schiff base structures . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of tert-butyl 4-propionylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine derivatives are characterized using various spectroscopic methods, including NMR, FTIR, and MS, as well as X-ray crystallography . For example, the crystal and molecular structure of a substituted thieno[2,3-c]pyridine derivative was determined, revealing intramolecular hydrogen bonding . Similarly, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with X-ray diffraction data .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield hydroxypiperidine carboxylates . Schiff base formation is another reaction observed with tert-butyl piperidine derivatives, where an amino group reacts with an aldehyde . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their substituents. For example, the introduction of a tert-butyl group can increase solubility and provide steric hindrance, which affects the compound's reactivity and packing in the solid state . The electron-releasing effect of the tert-butyl substituent is also noted in cyclic voltammetric data . The presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds, as seen in the crystal structure analysis .

科学研究应用

-

Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method of Application: The synthesis involves starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

- Results: The newly synthesized compounds were characterized by spectral data .

-

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Application: These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

- Method of Application: The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Results: The compounds have shown diverse biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- Application: This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in the field of organic chemistry .

- Method of Application: The specific methods of application or experimental procedures are not provided .

- Results: The specific results or outcomes obtained are not provided .

-

tert-Butyl 4-Methylenepiperidine-1-carboxylate

- Application: This compound is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries .

- Method of Application: The specific methods of application or experimental procedures are not provided .

- Results: The specific results or outcomes obtained are not provided .

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- Application: This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in the field of organic chemistry .

- Method of Application: The specific methods of application or experimental procedures are not provided .

- Results: The specific results or outcomes obtained are not provided .

-

tert-Butyl 4-Methylenepiperidine-1-carboxylate

- Application: This compound is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries .

- Method of Application: The specific methods of application or experimental procedures are not provided .

- Results: The specific results or outcomes obtained are not provided .

安全和危害

Tert-butyl 4-propionylpiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

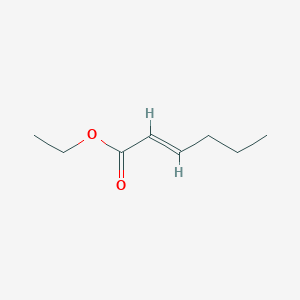

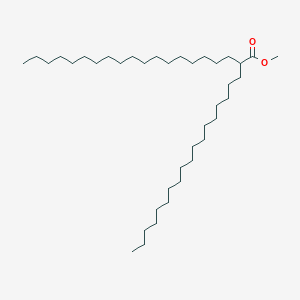

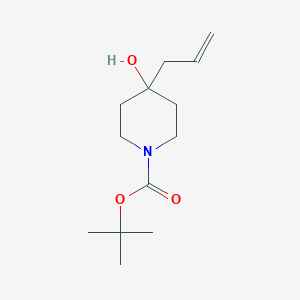

IUPAC Name |

tert-butyl 4-propanoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFTWJIBCDRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619987 | |

| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-propionylpiperidine-1-carboxylate | |

CAS RN |

419571-73-6 | |

| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。